
PF-04418948
概要
説明
PF-04418948 is a small molecule that belongs to the class of organic compounds known as naphthalenes. These compounds contain a naphthalene moiety, which consists of two fused benzene rings. This compound is an orally active, potent, and selective antagonist of the prostaglandin E2 receptor EP2 subtype, with an IC50 of 16 nM .
準備方法
The synthesis of PF-04418948 involves several steps, including the formation of the azetidine ring and the attachment of the naphthalene moiety. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions that involve the use of various reagents and catalysts .
化学反応の分析
PF-04418948 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: this compound can be reduced to form different reduced products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
科学的研究の応用
In Vitro Studies
In vitro studies have demonstrated that PF-04418948 effectively inhibits PGE2-induced increases in cyclic adenosine monophosphate (cAMP) levels in cells expressing human EP2 receptors. The functional potency was characterized by a value of 1.8 nM, indicating strong antagonistic activity against PGE2 signaling . The compound also exhibited significant selectivity, showing over 2000-fold preference for EP2 receptors compared to EP1, EP3, and EP4 receptors .
In Vivo Studies
In vivo experiments further elucidate the pharmacological effects of this compound. In rat models, oral administration of this compound significantly attenuated the cutaneous blood flow response induced by butaprost (an EP2-selective agonist), demonstrating its efficacy in modulating physiological responses mediated by the EP2 receptor . Additionally, studies on human myometrium and animal tissues (dog bronchiole and mouse trachea) showed that this compound caused rightward shifts in relaxation curves induced by PGE2, with respective values of 5.4 nM, 2.5 nM, and 1.3 nM .
Potential Applications in Disease Models
The selective antagonism of the EP2 receptor by this compound positions it as a candidate for therapeutic interventions in various conditions where PGE2 signaling plays a critical role. Possible applications include:
- Respiratory Disorders : Given its ability to inhibit airway smooth muscle relaxation mediated by PGE2, this compound may have potential in managing conditions such as asthma or chronic obstructive pulmonary disease (COPD).
- Gynecological Applications : The modulation of uterine contractions through EP2 antagonism could be beneficial in managing conditions like dysmenorrhea or preterm labor.
- Inflammatory Diseases : By interfering with the pro-inflammatory effects of PGE2, this compound could be explored for its potential in treating inflammatory disorders.
Clinical Trials
This compound has been investigated in clinical trials to assess its safety and tolerability in healthy volunteers. These studies are crucial for determining the compound's viability for further development as a therapeutic agent .
Summary of Findings
Study Type | Key Results | Potency (nM) |
---|---|---|
In Vitro | Inhibition of cAMP increase | |
In Vivo | Attenuation of cutaneous blood flow response | IC50 = 2.7 |
Human Myometrium | Rightward shift in contraction inhibition | |
Dog Bronchiole | Rightward shift in relaxation curve | |
Mouse Trachea | Rightward shift in relaxation curve |
作用機序
PF-04418948 exerts its effects by selectively antagonizing the prostaglandin E2 receptor EP2 subtype. This receptor is involved in various physiological processes, including inflammation, immune response, and tumor progression. By blocking the EP2 receptor, this compound inhibits the signaling pathways mediated by prostaglandin E2, leading to reduced inflammation and tumor growth .
類似化合物との比較
PF-04418948 is unique in its high selectivity and potency as an EP2 receptor antagonist. Similar compounds include:
TG6-10-1: Another EP2 receptor antagonist with similar selectivity.
Sulprostone: A prostaglandin receptor antagonist with broader activity.
ONO-AE3-208: A selective EP4 receptor antagonist. This compound stands out due to its greater than 2000-fold selectivity over other EP subtypes and its potent inhibitory effects on EP2 receptor activity
生物活性
PF-04418948 is a novel compound identified as a selective antagonist of the prostaglandin EP2 receptor, which plays a significant role in various physiological processes, including pain modulation and smooth muscle relaxation. Its characterization has been extensively documented through both in vitro and in vivo studies, highlighting its potential therapeutic applications.
This compound is chemically described as 1-(4-fluorobenzoyl)-3-{[(6-methoxy-2-naphthyl)oxy]methyl} azetidine-3-carboxylic acid. As an EP2 receptor antagonist, it inhibits the action of prostaglandin E2 (PGE2), which is known to induce various biological responses through the activation of EP receptors. The primary mechanism involves blocking the increase in cyclic AMP (cAMP) levels that PGE2 typically stimulates in cells expressing EP2 receptors.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits high potency against the EP2 receptor. Key findings include:
- Functional Potency : The compound inhibited PGE2-induced cAMP increase with a functional value of 1.8 nM in cell-based systems expressing human EP2 receptors .
- Tissue Responses : In human myometrium, this compound caused a rightward shift in the butaprost-induced inhibition of contractions with an apparent of 5.4 nM. In dog bronchiole and mouse trachea, it produced similar shifts with values of 2.5 nM and 1.3 nM, respectively .
In Vivo Studies
In vivo assessments have further validated the biological activity of this compound:
- Analgesic Effects : In animal models, particularly those with induced endometriosis, this compound significantly reduced both primary and secondary hyperalgesia by 80% and 40%, respectively . This suggests its potential utility in managing pain associated with inflammatory conditions.
- Impact on Blood Flow : Oral administration of this compound attenuated the butaprost-induced cutaneous blood flow response in rats, indicating its effectiveness in modulating vascular responses mediated by EP receptors .
Selectivity Profile
This compound has been thoroughly profiled for selectivity against other prostanoid receptors. The results indicate:
Receptor Type | Activity |
---|---|
EP1 | No significant activity |
EP2 | Potent antagonist |
EP3 | No significant activity |
EP4 | No significant activity |
TP | No significant activity |
IP | No significant activity |
FP | No significant activity |
This profile confirms that this compound acts primarily as a selective antagonist for the EP2 receptor without notable effects on other related receptors .
Case Study: Endometriosis Model
In a study involving mice with induced endometriosis, this compound was administered to evaluate its effects on pain behaviors:
- Behavioral Assessments : Mice treated with this compound exhibited significantly reduced mechanical allodynia compared to controls, demonstrating its potential as an analgesic agent .
- Lesion Analysis : The average number of lesions recovered was 1.9 per mouse, and treatment with this compound correlated with reduced pain-associated behaviors such as abdominal licking and decreased exploratory activity .
特性
IUPAC Name |
1-(4-fluorobenzoyl)-3-[(6-methoxynaphthalen-2-yl)oxymethyl]azetidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FNO5/c1-29-19-8-4-17-11-20(9-5-16(17)10-19)30-14-23(22(27)28)12-25(13-23)21(26)15-2-6-18(24)7-3-15/h2-11H,12-14H2,1H3,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJGMYMNSNVCEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)OCC3(CN(C3)C(=O)C4=CC=C(C=C4)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80148292 | |
Record name | PF-04418948 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80148292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1078166-57-0 | |
Record name | PF-04418948 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1078166570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-04418948 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12024 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PF-04418948 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80148292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PF-04418948 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7Z38E70VF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。